molecular formula C16H16FNO4 B3117151 Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 221221-15-4

Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3117151
CAS No.: 221221-15-4
M. Wt: 305.3 g/mol
InChI Key: LVVVIHXCRATXAF-UHFFFAOYSA-N
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Description

Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a unique chemical compound with the linear formula C16H16FNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The compound has a complex molecular structure. The SMILES string representation is O=C (OCC)C1=CN (C2=C (OC)C (F)=CC=C2C1=O)C3CC3 . This representation provides a way to visualize the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 305.3 g/mol . The empirical formula is C16H16FNO4 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is prominently used in the synthesis of new heterocycles and medicinal compounds. For instance, Abu-Sheaib et al. (2008) reported the synthesis of new 2,3-disubstituted pyrido[2,3-f]quinoxaline-8-carboxylates and -8-carboxylic acids using this compound, which displayed moderate antibacterial activity against various bacterial species (Abu-Sheaib et al., 2008). Similarly, Zahra et al. (2007) synthesized arylldiazenyl-dihydropyrido[2,3-f]quinoxaline-8-carboxylates using this compound as a precursor (Zahra et al., 2007).

Antimicrobial Applications

In the realm of antimicrobial research, Hashimoto et al. (2007) demonstrated the synthesis of broad-spectrum antibacterial agents using a derivative of this compound, which showed efficacy against resistant organisms like MRSA (Hashimoto et al., 2007).

Novel Compound Synthesis

Research by Al-Dweik et al. (2009) involved preparing new acid and ester derivatives from this compound, offering insights into the synthesis of novel compounds with potential applications in medicinal chemistry (Al-Dweik et al., 2009).

Antibacterial Agent Synthesis

Moreover, the compound has been utilized in the synthesis of various quinolone-based antibacterial agents. For example, Patel et al. (2010) used a similar compound for synthesizing fluoroquinolone-based 4-thiazolidinones, which were tested for their antibacterial activities (Patel et al., 2010).

Crystallography and Molecular Structure

Research in crystallography and molecular structure has also been conducted using this compound. Bauer et al. (2009) investigated the crystal structures of related quinolone compounds, enhancing understanding of molecular interactions and structural properties (Bauer et al., 2009).

Anticancer Activity Research

In the field of cancer research, Gaber et al. (2021) synthesized new quinoline-3-carboxylic acid derivatives using this compound and evaluated their anticancer effect against breast cancer cell lines, demonstrating significant anticancer activity (Gaber et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should handle it with care and take necessary safety precautions.

Properties

IUPAC Name

ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-3-22-16(20)11-8-18(9-4-5-9)13-10(14(11)19)6-7-12(17)15(13)21-2/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVVIHXCRATXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 3
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Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 4
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

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